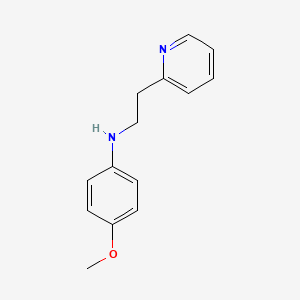
(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine, is a chemical structure that is part of a broader class of compounds with potential pharmacological properties. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the compound .
Synthesis Analysis
The synthesis of related compounds involves various methods, including ultrasound-mediated condensation, one-pot procedures, and multi-step sequences. For instance, a facile and efficient ultrasound-mediated condensation method was used to synthesize 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Similarly, a one-pot procedure was employed to synthesize the P–N-chelating ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine, which is a precursor to various palladium(II) complexes . A six-step sequence was used to synthesize 4-(aminomethyl)-1-phenyl-2-pyrrolidinone derivatives, which are monoamine oxidase B inactivators .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using techniques such as X-ray crystallography, 1H NMR, and MS. For example, the solid-state structures of several palladium(II) complexes were established by X-ray crystallography . Similarly, the structure of a novel pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and include the formation of complexes, inactivation of enzymes, and potential pharmacological interactions. The palladium(II) complexes exhibit chemoselective alkene hydrocarboxylation , while the aminomethyl pyrrolidinone derivatives inactivate monoamine oxidase B . The potential pharmacological actions of triazoline-thione derivatives on the central nervous system are also anticipated .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine exhibits UV-blocking effects and SOD-like activity, which are important for its potential use as a skin whitening agent . The properties of the compounds, such as their ability to form complexes and inactivate enzymes, are crucial for their potential applications in catalysis and medicine .
Applications De Recherche Scientifique
Reactions and Derivative Formation
Formation of Pyridine Derivatives : Primary amines react under mild conditions with 4-dicyanomethylene-2-phenyl-4H-1-benzopyran to yield pyridine derivatives which are further hydrolyzed to pyridin-5-ones. This demonstrates the potential of structurally similar amines to participate in nucleophilic reactions, leading to the formation of complex heterocyclic systems (Reynolds, Vanallan, & Petropoulos, 1970).
Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, when treated with primary aliphatic amines, undergoes microwave-assisted amidation to produce carboxamides. This suggests that amine compounds can efficiently react in microwave-assisted synthetic processes to yield amide linkages, indicative of their versatility in forming bioactive molecules (Milosevic et al., 2015).
Synthesis of Nickel(II) Complexes : Amine compounds have been used to synthesize nickel(II) complexes, which are active in ethylene oligomerization reactions. This illustrates the utility of amines in catalysis and material science, where they can influence the activity and selectivity of metal complexes in polymerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Fluorescent pH Sensors : Triphenylamine derivatives, including those functionalized with pyridinyl groups, have been investigated for their photophysical properties and potential as fluorescent pH sensors. This application highlights the role of structurally related amines in developing sensors and probes for analytical and diagnostic purposes (Hu et al., 2013).
Antivertigo Activity : 2-(2-Aminoethyl) pyridines, structurally related to the target compound, have been synthesized and evaluated for their antivertigo activity, showing potent effects against spontaneous nystagmus in cats. This indicates the potential therapeutic applications of amines in treating vertigo and related disorders (Shiozawa et al., 1984).
Safety And Hazards
Propriétés
IUPAC Name |
4-methoxy-N-(2-pyridin-2-ylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-13(6-8-14)16-11-9-12-4-2-3-10-15-12/h2-8,10,16H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRQNMNZSKSLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424578 |
Source


|
| Record name | (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |
CAS RN |
55496-58-7 |
Source


|
| Record name | N-(4-Methoxyphenyl)-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)
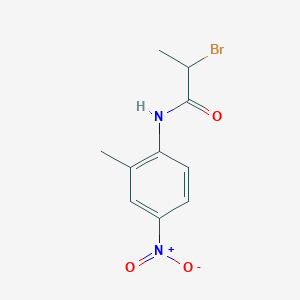
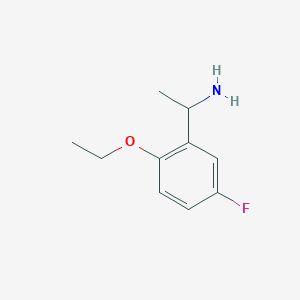
![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

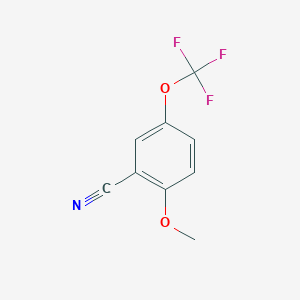
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)
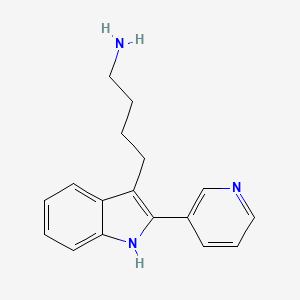

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)